2-Chloroimidazo[1,2-a]pyridin-6-ol
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Overview
Description
2-Chloroimidazo[1,2-a]pyridin-6-ol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their broad spectrum of biological and pharmacological activities. The presence of a chlorine atom at the 2-position and a hydroxyl group at the 6-position makes this compound particularly interesting for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroimidazo[1,2-a]pyridin-6-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridin-2-amine with chloroacetyl chloride, followed by cyclization under basic conditions . Another approach includes the use of radical reactions for the direct functionalization of imidazo[1,2-a]pyridines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloroimidazo[1,2-a]pyridin-6-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles.
Oxidation and Reduction: The hydroxyl group at the 6-position can participate in oxidation and reduction reactions.
Condensation Reactions: The compound can form Schiff bases with aldehydes and ketones.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of various substituted imidazo[1,2-a]pyridines.
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
2-Chloroimidazo[1,2-a]pyridin-6-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and anticancer activities.
Medicine: Investigated for potential therapeutic applications, including anticancer and antimicrobial agents.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-Chloroimidazo[1,2-a]pyridin-6-ol involves its interaction with various molecular targets. For instance, it has been shown to inhibit certain enzymes and proteins, leading to its antimicrobial and anticancer effects. The compound can bind to DNA and proteins, disrupting their normal functions and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2-Chloroimidazo[1,2-a]pyridine: Lacks the hydroxyl group at the 6-position.
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: Contains a carboxylic acid group instead of a hydroxyl group.
Uniqueness
2-Chloroimidazo[1,2-a]pyridin-6-ol is unique due to the presence of both a chlorine atom and a hydroxyl group, which confer distinct chemical reactivity and biological activity. This combination allows for diverse chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C7H5ClN2O |
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Molecular Weight |
168.58 g/mol |
IUPAC Name |
2-chloroimidazo[1,2-a]pyridin-6-ol |
InChI |
InChI=1S/C7H5ClN2O/c8-6-4-10-3-5(11)1-2-7(10)9-6/h1-4,11H |
InChI Key |
ZBZTUHYGFJTPRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1O)Cl |
Origin of Product |
United States |
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